molecular formula C16H18N4O2 B2880894 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine CAS No. 1251689-92-5

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine

Cat. No.: B2880894
CAS No.: 1251689-92-5
M. Wt: 298.346
InChI Key: HRRJHEOLAHGYCH-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrimidinyl methanone moiety, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine typically involves the reaction of 4-methoxyphenylpiperazine with a pyrimidinyl methanone derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and advanced purification techniques to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is often used in assays to investigate its binding affinity and inhibitory effects on specific proteins .

Medicine

In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the areas of neurology and oncology .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer science and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-5-3-13(4-6-14)19-9-11-20(12-10-19)16(21)15-17-7-2-8-18-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRJHEOLAHGYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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